molecular formula C7H14N2O2 B13510201 Methyl 2-(3-aminoazetidin-1-yl)propanoate

Methyl 2-(3-aminoazetidin-1-yl)propanoate

Cat. No.: B13510201
M. Wt: 158.20 g/mol
InChI Key: ZNEPRNKJSLAGEM-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminoazetidin-1-yl)propanoate is an organic compound with the molecular formula C7H14N2O2 It features an azetidine ring, which is a four-membered nitrogen-containing ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminoazetidin-1-yl)propanoate typically involves the reaction of 3-aminoazetidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminoazetidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidines or esters.

Scientific Research Applications

Methyl 2-(3-aminoazetidin-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminoazetidin-1-yl)propanoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-aminoazetidin-1-yl)propanoate
  • Ethyl 2-(3-aminoazetidin-1-yl)propanoate
  • Methyl 2-(3-aminopyrrolidin-1-yl)propanoate

Uniqueness

Methyl 2-(3-aminoazetidin-1-yl)propanoate is unique due to its specific structural features, such as the azetidine ring and ester group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl 2-(3-aminoazetidin-1-yl)propanoate

InChI

InChI=1S/C7H14N2O2/c1-5(7(10)11-2)9-3-6(8)4-9/h5-6H,3-4,8H2,1-2H3

InChI Key

ZNEPRNKJSLAGEM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1CC(C1)N

Origin of Product

United States

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